2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine
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Overview
Description
2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that incorporates a furan ring, a thiophene ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the thiophene ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core structure but may have different substituents, leading to variations in biological activity and applications.
Furan Derivatives: Compounds with a furan ring exhibit diverse biological activities and are used in various therapeutic applications.
Thiophene Derivatives: These compounds are known for their use in material science and medicinal chemistry, similar to the thieno[3,2-d]pyrimidine derivatives.
The uniqueness of this compound lies in its combination of the furan, thiophene, and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2OS |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H10N2OS/c1-2-10-13-8-5-7-16-12(8)11(14-10)9-4-3-6-15-9/h3-7H,2H2,1H3 |
InChI Key |
UPHUXPVSRYTEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)C3=CC=CO3)SC=C2 |
Origin of Product |
United States |
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